3-Oxoadipic acid

Catalog No.
S583076
CAS No.
689-31-6
M.F
C6H8O5
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxoadipic acid

CAS Number

689-31-6

Product Name

3-Oxoadipic acid

IUPAC Name

3-oxohexanedioic acid

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)

InChI Key

RTGHRDFWYQHVFW-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)CC(=O)O

Synonyms

3-ketoadipic, 3-oxoadipic acid, 3-oxoadipic acid, disodium salt, beta-ketoadipate, beta-ketoadipic acid, beta-oxoadipic acid

Canonical SMILES

C(CC(=O)O)C(=O)CC(=O)O

Description

The exact mass of the compound 3-Oxoadipic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18511. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Oxoadipic acid, also known as 3-keto-adipate or beta-oxoadipate, is a medium-chain keto acid with the chemical formula C6H8O5C_6H_8O_5 and a molecular weight of approximately 160.12 g/mol. It belongs to the class of organic compounds known as keto acids, which are characterized by a carbon chain containing a ketone group. This compound is a primary metabolite found in various organisms, including bacteria and humans, and plays a critical role in metabolic pathways related to fatty acid degradation and energy production .

, particularly within the reverse beta-oxidation pathway and the degradation of phenylacetate. In metabolic engineering contexts, it can be synthesized from acetyl-CoA and succinyl-CoA through non-decarboxylative Claisen condensation reactions. Enzymatic processes involving specific enzymes such as 3-oxoadipyl-CoA thiolase and acyl-CoA thioesterase are crucial for its biosynthesis in engineered microbial systems .

Additionally, 3-oxoadipic acid can undergo further transformations to yield adipic acid, an important industrial compound used primarily in the production of nylon .

As a primary metabolite, 3-oxoadipic acid is essential for various biological functions. It has been detected in food sources such as domestic pigs and chickens, indicating its potential role as a biomarker for dietary intake . Furthermore, its presence in metabolic pathways suggests that it may influence cellular energy metabolism and growth processes across different species.

The synthesis of 3-oxoadipic acid can be achieved through several methods:

  • Microbial Fermentation: Engineered strains of Escherichia coli and Corynebacterium glutamicum have been utilized to produce 3-oxoadipic acid via metabolic engineering techniques that enhance the reverse beta-oxidation pathway.
  • Chemical Synthesis: Laboratory methods may involve the condensation of acetyl-CoA with succinyl-CoA, followed by specific enzymatic reactions to yield the desired compound .

3-Oxoadipic acid has potential applications in various fields:

  • Biomarker Development: Its detection in food sources could facilitate studies on dietary habits and nutritional research.
  • Bio-based Production: As a precursor in the biosynthesis of adipic acid, it holds promise for sustainable production methods in the chemical industry.
  • Metabolic Engineering: It serves as an important intermediate in engineered microbial systems aimed at producing value-added chemicals from renewable resources .

Research indicates that 3-oxoadipic acid interacts with various enzymes involved in metabolic pathways. For instance, its conversion to other metabolites like adipic acid involves specific enzymatic steps that can be influenced by genetic modifications in microbial strains. Studies have also shown that overexpression of certain genes can enhance its production while preventing degradation pathways that may reduce yield .

Several compounds share structural similarities with 3-oxoadipic acid, including:

Compound NameChemical FormulaKey Features
Adipic AcidC6H10O4A dicarboxylic acid used primarily in nylon production.
3-Hydroxyadipic AcidC6H10O5An alcohol derivative with potential applications in bioplastics.
Succinic AcidC4H6O4A four-carbon dicarboxylic acid involved in various metabolic processes.

Uniqueness of 3-Oxoadipic Acid:

  • Unlike adipic acid, which is fully saturated, 3-oxoadipic acid contains a keto group that allows it to participate in different bio

Physical Description

Solid

XLogP3

-0.9

Melting Point

124-126°C

UNII

1379JRA56F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

689-31-6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2024-02-18

Lignin valorization through efficient microbial production of β-ketoadipate from industrial black liquor

Yuzo Suzuki, Yuichiro Otsuka, Takuma Araki, Naofumi Kamimura, Eiji Masai, Masaya Nakamura, Yoshihiro Katayama
PMID: 34320768   DOI: 10.1016/j.biortech.2021.125489

Abstract

Vanillin and vanillate are the major lignin-derived aromatic compounds produced through the alkaline oxidation of softwood lignin. Because the production of higher-value added chemicals from these compounds is essential for lignin valorization, the microbial production of β-ketoadipate, a promising raw material for the synthesis of novel nylons, from lignin was considered. Pseudomonas putida KT2440 was engineered to convert vanillin and vanillate to β-ketoadipate. By examining the culture conditions with an initial culture volume of 1 L, the engineered strain completely converted 25 g of vanillin and 25 g of vanillate and produced approximately 23 g of β-ketoadipate from each of them with a yield of 93% or higher. Furthermore, this strain showed the ability to efficiently produce β-ketoadipate from softwood lignin extracts in black liquor, a byproduct of pulp production. These results suggest that the production of β-ketoadipate from industrial black liquor is highly feasible for substantial lignin valorization.


Some strains that have converged to infect Prunus spp. trees are members of distinct Pseudomonas syringae genomospecies and ecotypes as revealed by in silico genomic comparison

Simone Marcelletti, Marco Scortichini
PMID: 30229267   DOI: 10.1007/s00203-018-1573-4

Abstract

A complementary taxonomic and population genetic study was performed to delineate genetically and ecologically distinct species within the Pseudomonas syringae complex by assessing 16 strains including pathovar strains that have converged to infect Prunus spp. trees, and two outgroups. Both average nucleotide identity and genome-to-genome distance comparison methods revealed the occurrence of distinct genomospecies, namely 1, 2, 3 and 8 (sensu Gardan et al.), with the latter two being closely related. Strains classified as P. s. pv. morsprunorum clustered into two distinct genomospecies, namely 2 and 8. Both the AdaptML and hierarchical Bayesian analysis of population structure methods highlighted the presence of three ecotypes, and the taxonomically related genomospecies 3 and 8 strains were members of the same ecotype. The distribution of pathogenic and virulence-associated genetic traits among Pseudomonas strains did not reveal any distinct type III secretion system effector or phytotoxin distribution pattern that characterized single genomospecies and strains that infect Prunus spp. The complete WHOP (Woody HOst and Pseudomonas spp.) genomic region and the entire β-ketoadipate gene cluster, including the catBCA operon, were found only in the members of genomospecies 2 and in the two P. s. pv. morsprunorum strains of genomospecies 8. A reduced gene flow between the three ecotypes suggested that point mutations played a larger role during the evolution of the strains than recombination. Our data support the idea that Prunus trees can be infected by different strains of distinct Pseudomonas genomospecies/ecotypes through diverse mechanisms of host colonization and infection. Such strains may represent particular lineages that emerged from environments other than that of the infected plant upon acquiring genetic traits that gave them the ability to cause plant diseases. The complementary assessment of bacterial strains using both taxonomic approaches and methods that reveal ecologically homogeneous populations has proven useful in confirming the cohesion of bacterial clusters.


Development of a Plasmid-Free Biosynthetic Pathway for Enhanced Muconic Acid Production in Pseudomonas chlororaphis HT66

Songwei Wang, Muhammad Bilal, Yuanna Zong, Hongbo Hu, Wei Wang, Xuehong Zhang
PMID: 29608278   DOI: 10.1021/acssynbio.8b00047

Abstract

Muconic acid is a platform chemical and an important intermediate in the degradation process of a series of aromatic compounds. Herein, a plasmid-free synthetic pathway in Pseudomonas chlororaphis HT66 is constructed for the enhanced biosynthesis of muconic acid by connecting endogenous ubiquinone biosynthesis pathway with protocatechuate degradation pathway using chromosomal integration. Instead of being plasmid and inducer dependent, the engineered strains could steadily produce the high muconic acid using glycerol as a carbon source. The engineered strain HT66-MA6 achieved a 3376 mg/L muconic acid production with a yield of 187.56 mg/g glycerol via the following strategies: (1) block muconic acid conversion and enhance muconic acid efflux pumping with phenazine biosynthesis cluster; (2) increase the muconic acid precursors supply through overexpressing the rate-limiting step, and (3) coexpress the "3-dehydroshikimate-derived" route in parallel with the "4-hydroxybenzoic acid-derived" route to create a synthetic "metabolic funnel". Finally, on the basis of the glycerol feeding strategies, the muconic acid yield reached 0.122 mol/mol glycerol. The results suggest that the construction of synthetic pathway with a plasmid-free strategy in P. chlororaphis displays a high biotechnological perspective.


Stress responses of Acinetobacter strain Y during phenol degradation

Johnson Lin
PMID: 27771745   DOI: 10.1007/s00203-016-1310-9

Abstract

Quantification of gene expression of Acinetobacter strain Y under 1000 mg/l of phenol was investigated using qPCR and proteomic analyses. The results show that Acinetobacter strain Y utilized 100 % of phenol within 18 h of exposure. The results of qPCR and proteomic analyses demonstrate a sequential expression of phenol-degrading genes of Acinetobacter strain Y via the ortho-pathway followed by the β-ketoadipate pathway. Many stress-responsive proteins such as chaperones, chaperonins, porins and the enzymes involved in the signal transduction pathway were upregulated especially in the early stage. The stressed bacteria produced more ABC-type transporters, membrane receptors and efflux pumps to mitigate the impacts of phenol stress. The functions of TCA/glyoxylate cycle and oxidative phosphorylation processes were negatively affected. Many enzymes in the gluconeogenesis pathway were upregulated. This study demonstrates bacterial strategies of Acinetobacter strain Y via the energy saving mechanisms and the coordinated control between carbon (C)- and nitrogen (N)-limitations in coping with the stress by scavenging the reactive oxygen species.


The crystal structure of maleylacetate reductase from Rhizobium sp. strain MTP-10005 provides insights into the reaction mechanism of enzymes in its original family

Tomomi Fujii, Ai Sato, Yuko Okamoto, Takae Yamauchi, Shiro Kato, Masahiro Yoshida, Tadao Oikawa, Yasuo Hata
PMID: 27040018   DOI: 10.1002/prot.25046

Abstract

Maleylacetate reductase plays a crucial role in catabolism of resorcinol by catalyzing the NAD(P)H-dependent reduction of maleylacetate, at a carbon-carbon double bond, to 3-oxoadipate. The crystal structure of maleylacetate reductase from Rhizobium sp. strain MTP-10005, GraC, has been elucidated by the X-ray diffraction method at 1.5 Å resolution. GraC is a homodimer, and each subunit consists of two domains: an N-terminal NADH-binding domain adopting an α/β structure and a C-terminal functional domain adopting an α-helical structure. Such structural features show similarity to those of the two existing families of enzymes in dehydroquinate synthase-like superfamily. However, GraC is distinct in dimer formation and activity expression mechanism from the families of enzymes. Two subunits in GraC have different structures from each other in the present crystal. One subunit has several ligands mimicking NADH and the substrate in the cleft and adopts a closed domain arrangement. In contrast, the other subunit does not contain any ligand causing structural changes and adopts an open domain arrangement. The structure of GraC reveals those of maleylacetate reductase both in the coenzyme, substrate-binding state and in the ligand-free state. The comparison of both subunit structures reveals a conformational change of the Tyr326 loop for interaction with His243 on ligand binding. Structures of related enzymes suggest that His243 is likely a catalytic residue of GraC. Mutational analyses of His243 and Tyr326 support the catalytic roles proposed from structural information. The crystal structure of GraC characterizes the maleylacetate reductase family as a third family in the dehydroquinate synthase-like superfamily. Proteins 2016; 84:1029-1042. © 2016 Wiley Periodicals, Inc.


Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24

Sang-Yeop Lee, Gun-Hwa Kim, Sung Ho Yun, Chi-Won Choi, Yoon-Sun Yi, Jonghyun Kim, Young-Ho Chung, Edmond Changkyun Park, Seung Il Kim
PMID: 27124467   DOI: 10.1371/journal.pone.0154233

Abstract

Burkholderia sp. K24, formerly known as Acinetobacter lwoffii K24, is a soil bacterium capable of utilizing aniline as its sole carbon and nitrogen source. Genomic sequence analysis revealed that this bacterium possesses putative gene clusters for biodegradation of various monocyclic aromatic hydrocarbons (MAHs), including benzene, toluene, and xylene (BTX), as well as aniline. We verified the proposed MAH biodegradation pathways by dioxygenase activity assays, RT-PCR, and LC/MS-based quantitative proteomic analyses. This proteogenomic approach revealed four independent degradation pathways, all converging into the citric acid cycle. Aniline and p-hydroxybenzoate degradation pathways converged into the β-ketoadipate pathway. Benzoate and toluene were degraded through the benzoyl-CoA degradation pathway. The xylene isomers, i.e., o-, m-, and p-xylene, were degraded via the extradiol cleavage pathways. Salicylate was degraded through the gentisate degradation pathway. Our results show that Burkholderia sp. K24 possesses versatile biodegradation pathways, which may be employed for efficient bioremediation of aniline and BTX.


Metabolic gene clusters encoding the enzymes of two branches of the 3-oxoadipate pathway in the pathogenic yeast Candida albicans

Gabriela Gérecová, Martina Neboháčová, Igor Zeman, Leszek P Pryszcz, Ľubomír Tomáška, Toni Gabaldón, Jozef Nosek
PMID: 25743787   DOI: 10.1093/femsyr/fov006

Abstract

The pathogenic yeast Candida albicans utilizes hydroxyderivatives of benzene via the catechol and hydroxyhydroquinone branches of the 3-oxoadipate pathway. The genetic basis and evolutionary origin of this catabolic pathway in yeasts are unknown. In this study, we identified C. albicans genes encoding the enzymes involved in the degradation of hydroxybenzenes. We found that the genes coding for core components of the 3-oxoadipate pathway are arranged into two metabolic gene clusters. Our results demonstrate that C. albicans cells cultivated in media containing hydroxybenzene substrates highly induce the transcription of these genes as well as the corresponding enzymatic activities. We also found that C. albicans cells assimilating hydroxybenzenes cope with the oxidative stress by upregulation of cellular antioxidant systems such as alternative oxidase and catalase. Moreover, we investigated the evolution of the enzymes encoded by these clusters and found that most of them share a particularly sparse phylogenetic distribution among Saccharomycotina, which is likely to have been caused by extensive gene loss. We exploited this fact to find co-evolving proteins that are suitable candidates for the missing enzymes of the pathway.


Comparative genomics reveals genes significantly associated with woody hosts in the plant pathogen Pseudomonas syringae

Reuben W Nowell, Bridget E Laue, Paul M Sharp, Sarah Green
PMID: 27145446   DOI: 10.1111/mpp.12423

Abstract

The diversification of lineages within Pseudomonas syringae has involved a number of adaptive shifts from herbaceous hosts onto various species of tree, resulting in the emergence of highly destructive diseases such as bacterial canker of kiwi and bleeding canker of horse chestnut. This diversification has involved a high level of gene gain and loss, and these processes are likely to play major roles in the adaptation of individual lineages onto their host plants. In order to better understand the evolution of P. syringae onto woody plants, we have generated de novo genome sequences for 26 strains from the P. syringae species complex that are pathogenic on a range of woody species, and have looked for statistically significant associations between gene presence and host type (i.e. woody or herbaceous) across a phylogeny of 64 strains. We have found evidence for a common set of genes associated with strains that are able to colonize woody plants, suggesting that divergent lineages have acquired similarities in genome composition that may form the genetic basis of their adaptation to woody hosts. We also describe in detail the gain, loss and rearrangement of specific loci that may be functionally important in facilitating this adaptive shift. Overall, our analyses allow for a greater understanding of how gene gain and loss may contribute to adaptation in P. syringae.


New Findings on Aromatic Compounds' Degradation and Their Metabolic Pathways, the Biosurfactant Production and Motility of the Halophilic Bacterium Halomonas sp. KHS3

Georgina Corti Monzón, Melina Nisenbaum, M Karina Herrera Seitz, Silvia E Murialdo
PMID: 29693197   DOI: 10.1007/s00284-018-1497-x

Abstract

The study of the aromatic compounds' degrading ability by halophilic bacteria became an interesting research topic, because of the increasing use of halophiles in bioremediation of saline habitats and effluents. In this work, we focused on the study of aromatic compounds' degradation potential of Halomonas sp. KHS3, a moderately halophilic bacterium isolated from hydrocarbon-contaminated seawater of the Mar del Plata harbour. We demonstrated that H. sp. KHS3 is able to grow using different monoaromatic (salicylic acid, benzoic acid, 4-hydroxybenzoic acid, phthalate) and polyaromatic (naphthalene, fluorene, and phenanthrene) substrates. The ability to degrade benzoic acid and 4-hydroxybenzoic acid was analytically corroborated, and Monod kinetic parameters and yield coefficients for degradation were estimated. Strategies that may enhance substrate bioavailability such as surfactant production and chemotactic responses toward aromatic compounds were confirmed. Genomic sequence analysis of this strain allowed us to identify several genes putatively related to the metabolism of aromatic compounds, being the catechol and protocatechuate branches of β-ketoadipate pathway completely represented. These features suggest that the broad-spectrum xenobiotic degrader H. sp. KHS3 could be employed as a useful biotechnological tool for the cleanup of aromatic compounds-polluted saline habitats or effluents.


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